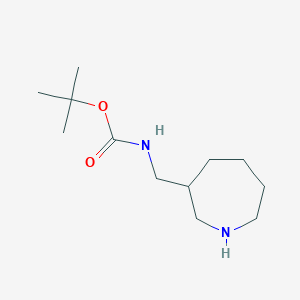

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of p-anisidine with water and concentrated HCl, followed by the addition of a solution of sodium nitrite in water .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: BrC6H4NHNH2·HCl .Chemical Reactions Analysis

“this compound” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo .Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 160-162 °C (dec.) (lit.) . It is soluble in water and slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación

Antimicrobial Activities

A study explored the synthesis of compounds including arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and found that they displayed moderate to excellent antimicrobial activities, specifically against certain fungal strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).

Antidepressant Activities

Another research synthesized 3,5-diphenyl-2-pyrazoline derivatives by reacting 1,3-diphenyl-2-propen-1-one with hydrazine hydrate and evaluated their antidepressant activities. Compounds with 4-methoxy and 4-chloro substituents on the phenyl ring showed increased antidepressant activity (Palaska, Aytemir, Uzbay, & Erol, 2001).

Fluorescent Probe for Hydrazine Detection

A ratiometric fluorescent probe was developed for detecting hydrazine, a highly active alkali and strong reductant used in various industries. The probe, utilizing dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site, showed low cytotoxicity, large Stokes shift, and was effective in fluorescence imaging of exogenous N2H4 in biological samples (Zhu et al., 2019).

Antitubercular and Antimicrobial Properties

Cyclocondensation of hydrazine hydrate with certain compounds afforded derivatives that were tested for antitubercular and antimicrobial activities. Some of these compounds displayed significant antimicrobial activity (Vyas et al., 2008).

Synthesis of Pyrazoles and Isoxazoles

Research on the transformation of 3-halo-4-methoxycoumarins into pyrazoles with hydrazines revealed a novel method of synthesizing such compounds, which may have various applications (Morita, Harada, Okamoto, & Takagi, 1999).

Synthesis of Derivatives for Biological Activity Studies

A study focused on synthesizing novel Schiff Bases derived from Phenylhydrazine, which could be important in studying various biological activities (Parvarinezhad & Salehi, 2020).

Coordination Compounds with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine Carbothioamides

Research on the synthesis, structure, and biological activity of coordination compounds of various metals with N-(methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides showed potential antimicrobial and antifungal activity (Gulea et al., 2019).

Fluorescence Monitoring of Hydrazine In Vivo

A study developed a flavonoid-based sensor for hydrazine monitoring with low detection limits and application in visualizing hydrazine in stem cells and zebrafish (Liu et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

(4-bromo-2-methoxyphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDQXAWKSZNHPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353636-61-9 |

Source

|

| Record name | (4-bromo-2-methoxyphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)

![tert-Butyl 2-(aminomethyl)hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2411109.png)

![2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2411110.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)

![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)

![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)